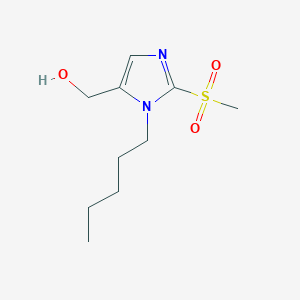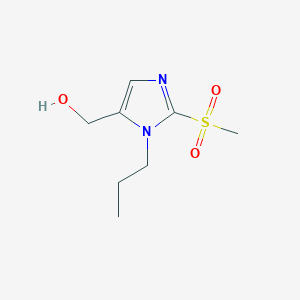
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, also known as CMI, is a synthetic compound that has been used in a variety of scientific research applications. CMI has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mecanismo De Acción
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol works by binding to certain receptors in the body, such as G-protein coupled receptors (GPCRs). When (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol binds to these receptors, it triggers a cascade of biochemical events that can lead to changes in cell signaling pathways, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which can have an effect on mood and behavior. (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can have an effect on inflammation and pain. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have an effect on the production of certain hormones, such as cortisol, which can have an effect on stress levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is non-toxic and has a low potential for side effects. However, there are some limitations to the use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments. For example, it is not very soluble in organic solvents and can be difficult to purify. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not very stable in acidic environments and can be easily degraded.
Direcciones Futuras
There are several potential future directions for research using (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, such as its effects on inflammation and pain. Additionally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in drug delivery systems. Finally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in the development of new drugs and therapies.
Métodos De Síntesis
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is typically synthesized through a two-step process. The first step involves the reaction of cyclohexyl-2-methanesulfonyl chloride with 1H-imidazole-5-methanol in an aqueous solution. This reaction produces the cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, which is then isolated and dried. In the second step, the isolated (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is reacted with a base, such as sodium hydroxide, to produce the final product.
Aplicaciones Científicas De Investigación
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as the effects of certain hormones on cellular metabolism. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used to study the effects of certain toxins on the liver and other organs.
Propiedades
IUPAC Name |
(3-cyclohexyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-17(15,16)11-12-7-10(8-14)13(11)9-5-3-2-4-6-9/h7,9,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBJOPIDBVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)